molecular formula C17H19N5O2 B2496168 6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-21-1

6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2496168
CAS RN: 946305-21-1
M. Wt: 325.372
InChI Key: LHZVOQFFMRKHMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related pyrido[2,3-d]pyrimidine derivatives typically involves cyclization reactions of precursor molecules under specific conditions. For instance, pyrido[3,4-d]pyrimidine rings have been synthesized through a one-step preparation involving the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines, suggesting a pathway that might be similar for the synthesis of 6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidines (Noguchi et al., 1988).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives can exhibit significant variability in ring conformations and substituent effects, which influence the compound's overall chemical behavior. Studies have shown that the pyrimidine rings can adopt nonplanar conformations with significant implications for hydrogen bonding and molecular interactions, as seen in related compounds (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of pyrido[2,3-d]pyrimidine derivatives includes reactions with amines, diketones, and other nucleophiles leading to various functionalized derivatives. For example, reactions with 1,3-diketones can lead to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives (Tsupak et al., 2003). Additionally, Vilsmeier reactions have been utilized for functionalizing these compounds, indicating a wide range of chemical transformations possible for this class of compounds (Girreser et al., 2004).

Physical Properties Analysis

The physical properties of 6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, such as melting point, solubility, and crystal structure, are influenced by its molecular structure and substituents. While specific data for this compound might not be available, studies on similar compounds highlight the importance of molecular conformation and substituents on physical properties (Jones et al., 1990).

Chemical Properties Analysis

The chemical properties of pyrido[2,3-d]pyrimidine derivatives are characterized by their reactivity towards various chemical agents. The presence of multiple reactive sites allows for a variety of chemical modifications, leading to a broad spectrum of chemical behavior and potential applications in synthesis and pharmaceutical development. Studies on the reactivity and transformations of these compounds provide insights into their chemical properties and potential uses (Bulicz et al., 2006).

Scientific Research Applications

Optical and Nonlinear Optical Properties

Pyrimidine-based bis-uracil derivatives, including similar compounds, have been synthesized and evaluated for their optical, nonlinear optical (NLO), and potential drug discovery applications. These compounds exhibit significant NLO properties, making them suitable candidates for NLO device fabrications. The study utilized computational methods to assess the linear and NLO properties, demonstrating their considerable NLO character (Mohan et al., 2020).

Antiviral Applications

Derivatives of pyrimidine, including compounds structurally related to the one , have been synthesized and tested for their antiviral activities. Specifically, certain derivatives have been evaluated against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), indicating their potential in antiviral research (El-Etrawy & Abdel-Rahman, 2010).

Green Synthesis Methods

Innovative green synthesis methods have been developed for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, employing pyrimidine derivatives. These methods emphasize environmentally friendly approaches, avoiding the need for chromatography and recrystallization in purification, thus contributing to sustainable chemistry practices (Ahadi et al., 2014).

Antioxidant Properties

The antioxidant activity of pyrimidine derivatives, including those structurally related to the compound , has been explored. These studies aim to understand the compounds' potential in modulating immune responses and stimulating regeneration processes. The antioxidant properties of certain derivatives have been evaluated in model reactions, shedding light on their reactivity and potential therapeutic applications (Grabovskii et al., 2018).

Catalytic Applications in Synthesis

Thiourea dioxide has been used as a recyclable catalyst in water for synthesizing a series of dihydropyrido[2,3-d]pyrimidine-2,4-dione derivatives, highlighting the role of pyrimidine derivatives in facilitating organic transformations. This method offers advantages such as mild reaction conditions, environmental friendliness, and ease of work-up, contributing to the field of green chemistry (Verma & Jain, 2012).

properties

IUPAC Name

6-ethyl-1,3-dimethyl-5-(pyridin-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-11-9-20-15-13(16(23)22(3)17(24)21(15)2)14(11)19-10-12-7-5-6-8-18-12/h5-9H,4,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZVOQFFMRKHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCC3=CC=CC=N3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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